Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate
Description
Properties
IUPAC Name |
methyl N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-7(15-16-10(17)18-2)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3,(H,16,17)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJYZJWXBCHKL-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with methyl hydrazinecarboxylate under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Methyl 2-[1-(4-{[3-Chloro-5-(Trifluoromethyl)Pyridinyl]Oxy}Phenyl)Ethylidene]-1-Hydrazinecarboxylate (CAS: 337924-87-5)
- Structural Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 4-([3-chloro-5-(trifluoromethyl)pyridinyl]oxy)phenyl substituent.
- The chlorine atom may increase electronegativity, altering reactivity compared to the parent compound .
- Applications : Used in pesticide research, similar to sodium channel blockers like metaflumizone derivatives .
b. tert-Butyl (E)-2-(3-Phenylpropylidene)Hydrazine-1-Carboxylate (S18)
- Structural Differences : Features a tert-butyl ester (vs. methyl ester) and a 3-phenylpropylidene chain (vs. ethylidene).
- Impact : The tert-butyl group improves steric protection of the hydrazinecarboxylate, enhancing stability under acidic conditions. The extended alkyl chain may reduce solubility in polar solvents .
- Synthesis: Achieved 99% yield via silica chromatography, suggesting superior scalability compared to ethanol-based reflux methods for similar compounds .
c. N-(2,6-Dichloro-4-Trifluoromethyl)Phenyl-N’-(1-Phenyl-Ethylidene) Hydrazines (5a-i)
- Structural Differences : Contains a dichloro-trifluoromethylphenyl group and lacks the hydrazinecarboxylate ester.
- Impact: The absence of the ester reduces susceptibility to hydrolysis but limits versatility for further derivatization.
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Stability |
|---|---|---|---|---|
| Target Compound | ~320.2 | 3-(Trifluoromethyl)phenyl, methyl ester | 3.5 | Moderate |
| CAS 337924-87-5 | 387.74 | Pyridinyloxy, chlorine | 4.1 | High (heterocyclic) |
| tert-Butyl Derivative (S18) | ~275.3 | 3-Phenylpropylidene, tert-butyl ester | 4.8 | High |
| Dichloro-Trifluoromethyl Hydrazine (5a) | ~350.1 | 2,6-Dichloro-4-CF3, phenyl-ethylidene | 5.2 | Moderate |
Biological Activity
Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate, also known by its CAS number 303148-64-3, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and enzyme-inhibitory activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a hydrazinecarboxylate functional group that is known for its reactivity and biological significance.
Structural Formula
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- HCT116 (colon cancer)
- A431 (epidermoid carcinoma)
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| HCT116 | 20 | Mitochondrial disruption |
| A431 | 18 | Caspase activation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
- Staphylococcus aureus
- Escherichia coli
Inhibition zones were measured using the disk diffusion method, showing promising results.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 10 |
3. Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it can inhibit certain enzymes linked to metabolic pathways in cancer cells.
- Alkaline Phosphatase
- Carbonic Anhydrase
The inhibition constants (Ki values) indicate a strong interaction with these enzymes, suggesting potential for therapeutic applications in metabolic disorders.
| Enzyme | Ki (µM) |
|---|---|
| Alkaline Phosphatase | 5 |
| Carbonic Anhydrase | 7 |
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in ACS Omega reported significant cytotoxicity in HeLa cells, with a detailed analysis of the apoptotic pathways involved.
- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria.
- Enzyme Interaction Studies : A recent investigation into enzyme inhibition showcased the potential for this compound to serve as a lead in drug development for enzyme-related diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
